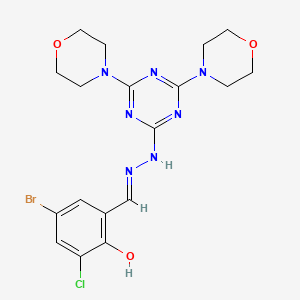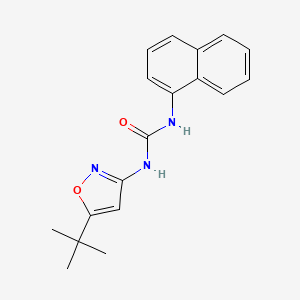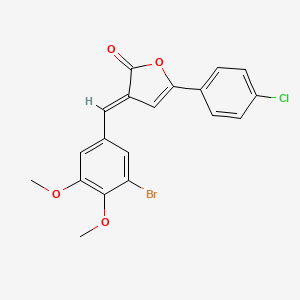![molecular formula C18H16N2OS B6121905 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, also known as CYM-53093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in various scientific research applications.
作用機序
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to have a range of biochemical and physiological effects in various scientific research applications. It has been reported to reduce the levels of oxidative stress and inflammation in the brain, and to improve cognitive function and memory in animal models of neurological disorders. It has also been shown to modulate the release of various neurotransmitters, which can have a range of effects on behavior and mood.
実験室実験の利点と制限
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for the mGluR5 receptor, and its well-established synthesis method. However, like all research compounds, 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one also has some limitations, including its potential toxicity and the need for further research to fully understand its effects on various biological systems.
将来の方向性
There are several future directions for research on 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, including its potential use in the treatment of various neurological disorders, its effects on synaptic plasticity and neuronal excitability, and its potential use as a research tool for studying the mGluR5 receptor and its downstream signaling pathways. Further studies are needed to fully understand the potential therapeutic applications of this compound, and to optimize its synthesis and delivery methods for use in clinical settings.
合成法
The synthesis of 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves a multi-step process that includes the reaction of 1-naphthylmethanethiol with a cyclopentanone derivative, followed by a series of chemical transformations to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield, and has been reported in several scientific publications.
科学的研究の応用
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to have promising effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-15-9-4-10-16(15)19-18(20-17)22-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVICDMVLQIVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Naphthalen-1-YL)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6121835.png)


![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)